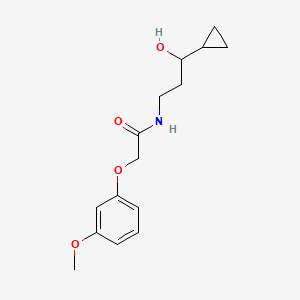
1-(2-chlorophenyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ureas with complex polycyclic fragments, including compounds similar to 1-(2-chlorophenyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea, involves multi-step chemical processes. One approach for synthesizing related ureas includes the preparation of 1-isocyanatoadamantane through the reaction of diphenylphosphoryl azide with carboxylic acids, leading to yields of 33–80% (Burmistrov et al., 2020). Another method involves regiospecific synthesis and structural confirmation through spectroscopic techniques and single-crystal X-ray analysis, highlighting the intricate steps needed to synthesize and confirm the structural integrity of such compounds (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been detailed through crystallographic studies, providing insights into their complex conformations and intermolecular interactions. For instance, the crystal structure analysis of related compounds reveals specific orientation and hydrogen bonding patterns that stabilize their molecular conformation, essential for understanding their reactivity and interactions (Li et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving ureas with polycyclic fragments often yield compounds with potential bioactive properties. The synthesis routes typically involve nucleophilic reactions, optimized for high yields and specific functional group transformations, underpinning the versatility and reactivity of these molecules (Zhang et al., 2019).
Aplicaciones Científicas De Investigación
Electrochemical and Thermodynamic Investigations
Corrosion Inhibition
Urea derivatives have been studied for their corrosion inhibition properties. For instance, research demonstrated that certain urea compounds exhibit significant inhibition efficiency for mild steel corrosion in acid solutions, highlighting their potential as corrosion inhibitors in industrial applications (Bahrami & Hosseini, 2012).
Synthesis and Chemical Properties
Synthesis of Urea Derivatives
Studies have focused on synthesizing urea derivatives with specific substituents, exploring their yields and potential applications. This includes the preparation of 1-isocyanatoadamantane for the first time, indicating the versatility of urea compounds in chemical synthesis and the development of new materials (Burmistrov et al., 2020).
Environmental Applications
Photodegradation and Hydrolysis of Pesticides
Research on substituted urea pesticides has shown that they undergo specific degradation processes under environmental conditions, providing insight into the environmental fate and degradation pathways of these compounds. This is crucial for assessing the environmental impact of urea-based herbicides and insecticides (Gatidou & Iatrou, 2011).
Material Science Applications
Nonlinear Optical Materials
Urea derivatives have been explored for their potential in nonlinear optical applications. Studies on bis-chalcone derivatives doped in polymer matrices have revealed promising optical properties, including significant second harmonic generation (SHG) efficiencies, indicating their potential use in optical devices and materials science (Shettigar et al., 2006).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-methoxy-2-adamantyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-24-19(14-7-12-6-13(9-14)10-15(19)8-12)11-21-18(23)22-17-5-3-2-4-16(17)20/h2-5,12-15H,6-11H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDUTJGNOUHXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Chloromethyl)phenyl]-3-fluorooxetane](/img/structure/B2482365.png)
![6-Methoxybenzo[C]isoxazol-3(1H)-one](/img/structure/B2482366.png)
![1-[(4-Fluorophenyl)acetyl]piperazine](/img/structure/B2482367.png)
![2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2482368.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2482370.png)
![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2482381.png)
![8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2482382.png)


![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)